Product packaging for Methyl 2-(3-bromo-2-hydroxyphenyl)acetate(Cat. No.:CAS No. 628331-74-8)

Methyl 2-(3-bromo-2-hydroxyphenyl)acetate

Cat. No.: B3275678
CAS No.: 628331-74-8
M. Wt: 245.07 g/mol
InChI Key: YWRPKEXTVGBFOB-UHFFFAOYSA-N
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Description

Significance of Phenolic and Halogenated Aromatic Scaffolds in Organic and Medicinal Chemistry

The structural framework of Methyl 2-(3-bromo-2-hydroxyphenyl)acetate contains two particularly important motifs: a phenolic group and a halogenated aromatic ring. Both of these are cornerstones in the fields of organic and medicinal chemistry.

Phenolic scaffolds are present in a vast number of natural products and synthetic pharmaceuticals. acs.orgnih.gov The hydroxyl group attached to the aromatic ring can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems. nih.gov Phenolic compounds exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.net In organic synthesis, the phenolic hydroxyl group can direct electrophilic substitution on the aromatic ring and can be readily converted into other functional groups, such as ethers and esters, providing a versatile handle for molecular elaboration. acs.org

Halogenated aromatic scaffolds are equally vital in modern chemical science. The incorporation of halogen atoms like bromine, chlorine, and fluorine into an aromatic ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov This modulation is a key strategy in drug design to enhance the potency and pharmacokinetic profile of a lead compound. Furthermore, the carbon-halogen bond is a linchpin in synthetic organic chemistry, serving as a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki and Heck reactions.

Overview of this compound within its Chemical Class

This compound belongs to the class of substituted phenylacetates. Its structure is defined by a phenyl ring substituted with both a hydroxyl group and a bromine atom, with a methyl acetate (B1210297) group attached at a non-aromatic carbon. The specific arrangement of these functional groups—a bromine atom at position 3 and a hydroxyl group at position 2 of the phenyl ring relative to the acetate side chain—imparts a unique set of chemical characteristics to the molecule.

The compound's key identifiers are provided in the table below.

IdentifierValueReference
IUPAC Name This compound sigmaaldrich.com
CAS Number 628331-74-8 sigmaaldrich.comaaronchem.com
Molecular Formula C9H9BrO3 sigmaaldrich.comaaronchem.com
Molecular Weight 245.07 g/mol aaronchem.com
InChI Key YWRPKEXTVGBFOB-UHFFFAOYSA-N sigmaaldrich.com

Rationale for Comprehensive Academic Investigation of the Compound

The academic investigation of this compound is driven by its potential as a versatile building block in several areas of chemical research. The combination of a nucleophilic phenolic hydroxyl group, an electrophilic ester, and a synthetically versatile carbon-bromine bond within a single, relatively simple molecule makes it a highly attractive target for study.

A primary rationale for its investigation lies in its utility as a precursor in organic synthesis. For instance, phenolic acetates can undergo intramolecular cyclization reactions to form coumarins, a class of compounds with significant biological and photophysical properties. acs.org The presence of the bromine atom offers a handle for further functionalization through palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. acs.org

In medicinal chemistry, halogenated phenylacetates are explored for the development of novel therapeutic agents. For example, halogenated phenylacetic acid derivatives have been incorporated into platinum(IV) complexes to create prodrugs with enhanced cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The study of compounds like this compound could therefore contribute to the design of new anticancer agents.

Furthermore, the study of the reactivity of substituted phenylacetates provides valuable insights into fundamental chemical principles. Research on the kinetics of their reactions, such as aminolysis, helps to elucidate reaction mechanisms and the influence of substituent effects on reaction rates and pathways. researchgate.net

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically rigorous examination of this compound. The principal objective is to detail the compound's significance by virtue of its constituent chemical moieties—the phenolic and halogenated aromatic systems. This article aims to position the compound within the broader class of substituted phenylacetates and to articulate the scientific reasoning that makes it a subject of academic interest for synthetic, medicinal, and mechanistic chemistry research. The content strictly adheres to the outlined sections, presenting established scientific knowledge and research perspectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B3275678 Methyl 2-(3-bromo-2-hydroxyphenyl)acetate CAS No. 628331-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-bromo-2-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRPKEXTVGBFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 2 3 Bromo 2 Hydroxyphenyl Acetate

Retrosynthetic Analysis and Key Disconnections for the Compound

Retrosynthetic analysis of Methyl 2-(3-bromo-2-hydroxyphenyl)acetate reveals several logical disconnections. The primary disconnection is at the ester group, separating the methyl acetate (B1210297) moiety from the 2-(3-bromo-2-hydroxyphenyl)acetic acid precursor. A second key disconnection breaks the carbon-bromine bond, leading back to a 2-hydroxyphenylacetate derivative. Finally, the bond between the aromatic ring and the acetic acid side chain can be disconnected, suggesting a synthesis starting from a substituted phenol (B47542). This analysis highlights three main synthetic challenges: the formation of the 2-hydroxyphenylacetic acid core, the esterification to the methyl ester, and the regioselective bromination of the aromatic ring.

Approaches to the 2-Hydroxyphenylacetic Acid Core

The 2-hydroxyphenylacetic acid scaffold is a crucial building block. kajay-remedies.com Its synthesis can be achieved through various methods, one of which involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide (B78521) like sodium hydroxide in an organic solvent. google.comgoogle.com This reaction is typically performed at elevated temperatures, often in the presence of a copper salt catalyst such as cupric sulfate (B86663) pentahydrate. google.com

A detailed example of this synthesis involves stirring (2-chlorophenyl)acetic acid with crushed sodium hydroxide pellets in a high-boiling solvent. google.com The addition of a catalytic amount of cupric sulfate pentahydrate followed by heating for several hours leads to the formation of the desired product. google.com After cooling, the reaction mixture is treated with water, and the aqueous phase is acidified to precipitate the 2-hydroxyphenylacetic acid. google.com

Reactant Reagent/Catalyst Solvent Temperature Reference
(2-Chlorophenyl)acetic acidSodium hydroxide, Cupric sulfate pentahydrateHigh-boiling organic solvent190°-196°C google.com

The conversion of 2-hydroxyphenylacetic acid to its methyl ester is a standard esterification reaction. Fischer esterification is a common method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. mdpi.com This equilibrium-driven process often requires the removal of water to achieve high yields.

Another approach is the use of diazomethane (B1218177), which provides a high-yield methylation of both the carboxylic acid and the phenolic hydroxyl group. unl.pt However, the hazardous nature of diazomethane necessitates careful handling. unl.pt Transesterification is also a viable option, where an existing ester is exchanged with methanol under acidic or basic conditions.

The acetate group can be introduced onto a pre-existing phenol ring. One classic method is the Kolbe-Schmitt reaction, where a phenoxide is carboxylated with carbon dioxide under pressure, although this typically leads to ortho-hydroxybenzoic acids. byjus.com A more direct approach to the phenylacetic acid structure involves multi-step sequences starting from a suitable phenol derivative.

Regioselective Bromination of 2-Hydroxyphenylacetate Derivatives

The introduction of a bromine atom specifically at the 3-position of a 2-hydroxyphenylacetate derivative is a critical step that requires careful control of the reaction conditions to achieve the desired regioselectivity.

The hydroxyl and the acetate groups on the aromatic ring are both ortho-, para-directing groups in electrophilic aromatic substitution reactions. byjus.com The hydroxyl group is a strongly activating group, making the ring highly susceptible to bromination. byjus.commlsu.ac.in Direct bromination of phenol with bromine water often leads to the formation of a 2,4,6-tribromophenol (B41969) precipitate due to the high reactivity. byjus.com

To achieve mono-bromination, less polar solvents like carbon disulfide (CS2) or chloroform (B151607) (CHCl3) at low temperatures are employed. byjus.commlsu.ac.in These conditions reduce the ionizing power of the solvent, thereby decreasing the concentration of the electrophilic bromine species and favoring mono-substitution. youtube.com In the context of Methyl 2-(2-hydroxyphenyl)acetate, the directing effects of both the hydroxyl and the acetate groups must be considered. The hydroxyl group's strong activating and directing influence will likely dominate, favoring substitution at the positions ortho and para to it.

Reactant Brominating Agent Solvent Outcome Reference
PhenolBromine waterWater2,4,6-Tribromophenol byjus.com
PhenolBromineCarbon disulfideMonobromophenols byjus.commlsu.ac.in

Achieving regioselective bromination at the 3-position requires strategies that can overcome the inherent directing effects of the substituents. One approach involves the use of a directing group that can temporarily block more reactive sites or specifically direct the electrophile to the desired position.

The use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst, can offer greater control. nih.gov For instance, p-toluenesulfonic acid (pTsOH) has been used to mediate NBS bromination, proposed to direct bromination to the ortho position in para-substituted phenols. nih.govresearchgate.net The choice of solvent is also crucial; for example, using ACS-grade methanol as a solvent with NBS and catalytic pTsOH has been shown to achieve efficient mono-ortho-bromination of various phenols. nih.gov The reaction conditions, including temperature and the rate of addition of the brominating agent, can be optimized to favor the desired 3-bromo isomer. nih.gov

Multi-Step Synthetic Sequences and Reaction Optimization

The construction of this compound is typically achieved through a sequence that begins with the esterification of 2-hydroxyphenylacetic acid, followed by electrophilic aromatic substitution to introduce the bromine atom.

A common synthetic route proceeds as follows:

Fischer Esterification: The synthesis begins with the esterification of 2-hydroxyphenylacetic acid. This reaction is typically carried out by refluxing the acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄). researchgate.net The equilibrium of this reaction is driven towards the product, Methyl 2-(2-hydroxyphenyl)acetate, by using an excess of methanol.

Electrophilic Bromination: The subsequent step is the selective bromination of the resulting ester. The electron-donating hydroxyl group on the aromatic ring activates the ortho and para positions for electrophilic substitution. Due to the presence of the acetate side chain, the bromine atom is directed to the available ortho position (C-3), yielding the final product, this compound. This reaction is typically performed using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

The phenolic and active methylene (B1212753) functionalities inherent in the this compound scaffold make it and its precursors valuable starting materials for synthesizing a diverse range of heterocyclic analogues. Condensation and coupling reactions are primary strategies for achieving this structural diversification.

Knoevenagel Condensation for Coumarin (B35378) Derivatives: The Knoevenagel condensation is a cornerstone reaction for synthesizing coumarins, which are structurally related to the target compound. This reaction involves the condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene group, such as diethyl malonate or Meldrum's acid. amazonaws.comthermofisher.comresearchgate.netresearchgate.net The reaction is typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. researchgate.netresearchgate.nettandfonline.com The initial condensation product undergoes an intramolecular cyclization (lactonization) to form the stable coumarin ring system. rsc.org For instance, reacting a substituted salicylaldehyde (B1680747) with diethyl malonate in the presence of piperidine yields a coumarin-3-carboxylic acid ethyl ester. nih.gov This ester can then be hydrolyzed to the corresponding coumarin-3-carboxylic acid. nih.gov

Synthesis of Benzothiazoles and Benzofurans: Analogues containing benzothiazole (B30560) and benzofuran (B130515) motifs can be synthesized through condensation reactions involving 2-aminothiophenol (B119425) or by utilizing the inherent phenol group.

Benzothiazoles: 2-Arylbenzothiazoles are commonly prepared by the condensation of 2-aminothiophenol with various aromatic aldehydes. orientjchem.orgthieme-connect.commdpi.com This reaction can proceed without a catalyst in a DMSO/air system or be facilitated by catalysts under various conditions, including microwave irradiation. thieme-connect.comtandfonline.com

Benzofurans: Benzofuran derivatives can be synthesized via several routes, including palladium- and copper-catalyzed Sonogashira coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization. acs.org Multi-component reactions (MCRs) involving o-hydroxy aldehydes, amines, and alkynes also provide an efficient, one-pot route to highly substituted benzofurans. acs.org

The following table summarizes various condensation reactions used to produce analogues from precursors related to this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct ClassReference
Knoevenagel Condensationo-Hydroxyaryl aldehydes, Meldrum's acidTriethylamine, Solvent-lessCoumarin-3-carboxylic acids researchgate.net
Knoevenagel CondensationSalicylaldehyde, Diethyl malonatePiperidine, Ethanol (B145695), RefluxCoumarin-3-carboxylic acid esters researchgate.netnih.gov
Benzothiazole Synthesis2-Aminothiophenol, Aromatic aldehydesAcetic acid, Microwave, Solvent-free2-Arylbenzothiazoles tandfonline.com
Benzothiazole Synthesis2-Aminothiophenol, Aryl aldehydesCatalyst-free, Air/DMSO, 60°C2-Arylbenzothiazoles thieme-connect.com
Benzofuran Synthesis (MCR)o-Hydroxy aldehydes, Amines, AlkynesCopper(I) iodideSubstituted Benzofurans acs.org
Benzofuran Synthesis2-Iodophenols, Terminal alkynes(PPh₃)PdCl₂ / CuI, TriethylamineSubstituted Benzofurans acs.org

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety and efficiency. tandfonline.com The synthesis of this compound and its analogues can be made more sustainable through several approaches.

Eco-friendly Solvents and Catalysts: A significant green strategy is the replacement of hazardous organic solvents with more benign alternatives. Water has been successfully used as a solvent for the synthesis of coumarin-3-carboxylic acids via a Knoevenagel-intramolecular cyclization cascade. researchgate.netrsc.org Biodegradable and recyclable catalysts, such as chitosan (B1678972), have been employed to promote these reactions efficiently in aqueous media. rsc.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) offers a substantial advantage by dramatically reducing reaction times compared to conventional heating methods. tandfonline.com The synthesis of 2-arylbenzothiazoles, for example, can be completed in minutes under microwave irradiation, often without the need for a solvent. tandfonline.com

Atom Economy: Multi-component reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. tandfonline.com This approach reduces waste and simplifies purification procedures. The one-pot synthesis of functionalized benzofurans from an aldehyde, an isocyanide, and a phenolic starting material exemplifies this principle. tandfonline.com

Solvent-Free Conditions: Conducting reactions under solvent-free conditions is a primary goal of green chemistry. The Knoevenagel condensation to form coumarins and the condensation of 2-aminothiophenol with aldehydes to form benzothiazoles have both been successfully performed without a solvent, often with gentle heating or microwave irradiation. researchgate.nettandfonline.com

The table below highlights key green chemistry approaches applicable to these syntheses.

Green PrincipleApplication/MethodExample ReactionAdvantagesReference
Benign SolventsUsing water as a reaction mediumSynthesis of coumarin-3-carboxylic acidsNon-toxic, inexpensive, environmentally safe researchgate.netrsc.org
Renewable/Recyclable CatalystsUsing chitosan as a biodegradable catalystCascade reaction for coumarin synthesisReduces waste, catalyst can be reused rsc.org
Energy EfficiencyMicrowave-assisted synthesisSynthesis of 2-arylbenzothiazolesDrastically reduced reaction times (minutes vs. hours) tandfonline.com
Atom EconomyMulti-component reactions (MCRs)One-pot synthesis of benzofuransHigh efficiency, reduced byproducts tandfonline.com
Waste PreventionSolvent-free reaction conditionsSynthesis of coumarin-3-carboxylic acidsEliminates solvent waste, simplifies workup researchgate.net

Yield Optimization and Purity Considerations in Synthesis

Achieving a high yield of a pure product is a critical goal in any multi-step synthesis. For this compound, optimization focuses on controlling reaction conditions and implementing effective purification protocols.

Esterification: In the initial Fischer esterification, the reaction is an equilibrium process. To maximize the yield of the methyl ester, it is essential to use anhydrous methanol and starting materials to prevent the reverse reaction (hydrolysis). researchgate.net Using a large excess of methanol can also shift the equilibrium toward the product side.

Condensation Reactions: The yield of condensation reactions often depends heavily on the choice of catalyst and the reaction temperature. For the synthesis of 2-arylbenzothiazoles, optimizing the temperature is key; for instance, a catalyst-free reaction in DMSO/air proceeds efficiently at 60°C. thieme-connect.com In other cases, a mild acid catalyst like acetic acid under microwave irradiation can provide high yields in a short time. tandfonline.com Removing the water byproduct, either through azeotropic distillation or by using molecular sieves, can also drive the reaction to completion and improve yields. thermofisher.comorientjchem.org

Purity Considerations: Ensuring the purity of the final product requires careful purification after each synthetic step to remove unreacted starting materials, byproducts, and catalysts.

Recrystallization: This is a common and effective method for purifying solid products. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. For example, 2-arylbenzothiazoles are often purified by recrystallization from ethanol. tandfonline.com

Column Chromatography: For products that are difficult to recrystallize or are oils, silica (B1680970) gel column chromatography is the preferred purification method. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel). It is highly effective for removing closely related impurities. The purification of 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediates is typically achieved using column chromatography with a hexane/ethyl acetate eluent system. orientjchem.org

Monitoring and Characterization: Throughout the synthesis, Thin-Layer Chromatography (TLC) is used to monitor the progress of reactions and assess the purity of the isolated products. The final structure and purity of this compound and its analogues are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

The following table outlines strategies for optimizing yield and ensuring purity.

ParameterStrategyRationaleExample ApplicationReference
YieldUse of excess reagentShift equilibrium towards products (Le Chatelier's Principle)Using excess methanol in Fischer esterification researchgate.net
YieldRemoval of byproductsShift equilibrium towards productsUsing molecular sieves to remove water in condensations thermofisher.comorientjchem.org
YieldCatalyst OptimizationIncrease reaction rate and selectivityScreening catalysts for benzothiazole synthesis mdpi.com
PurityRecrystallizationSeparate product from soluble impuritiesPurifying 2-arylbenzothiazoles from ethanol tandfonline.com
PurityColumn ChromatographySeparate compounds with different polaritiesPurifying dihydrobenzothiazole intermediates on silica gel orientjchem.org
PurityReaction MonitoringDetermine reaction completion and identify byproductsUsing TLC to monitor condensation reactions tandfonline.com

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2-(3-bromo-2-hydroxyphenyl)acetate would provide crucial information about the number of different proton environments, their chemical shifts, integration (proton count), and multiplicity (splitting patterns).

Aromatic Protons: The three protons on the phenyl ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. Due to the substitution pattern, they would likely exhibit complex splitting patterns (doublets or doublet of doublets) arising from coupling to each other. The electron-withdrawing bromine atom and the electron-donating hydroxyl group would influence their precise chemical shifts.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group would be expected to resonate as a singlet at approximately 3.6-4.0 ppm.

Methyl Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically in the range of 3.5-3.9 ppm. libretexts.org

Hydroxyl Proton (-OH): The phenolic hydroxyl proton would give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature, but generally appears between 5.0 and 8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, nine distinct signals would be anticipated.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and would appear at the lowest field, typically in the range of 170-175 ppm. docbrown.info

Aromatic Carbons: The six carbons of the benzene (B151609) ring would have chemical shifts between 110 and 160 ppm. The carbon bearing the hydroxyl group (C-OH) would be shifted downfield (around 150-155 ppm), while the carbon attached to the bromine (C-Br) would be shifted upfield relative to an unsubstituted carbon.

Methylene Carbon (-CH₂-): The methylene carbon would resonate in the range of 35-45 ppm.

Methoxy (B1213986) Carbon (-OCH₃): The methyl carbon of the ester group would be found at approximately 50-55 ppm. docbrown.info

A hypothetical data table for the expected NMR shifts is presented below.

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic-H6.5 - 8.0-
-CH₂-3.6 - 4.035 - 45
-OCH₃3.5 - 3.950 - 55
-OH5.0 - 8.0 (broad)-
C=O-170 - 175
Aromatic-C-110 - 140
C-Br-~115
C-OH-150 - 155

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For instance, it would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., the methylene protons to the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton. For example, it would show correlations from the methylene protons to the carbonyl carbon and to the aromatic carbons, and from the methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. Correlations might be observed between the methylene protons and the aromatic proton at the 6-position, depending on the rotational conformation.

The flexibility of the acetate (B1210297) side chain allows for different spatial arrangements or conformations. NMR spectroscopy can provide insights into the preferred conformation of this compound in solution. auremn.org.br By analyzing NOESY data and potentially temperature-dependent NMR studies, information about the rotation around the bond connecting the phenyl ring and the acetate group can be obtained. msu.eduscilit.com The spatial relationship between the ester moiety and the phenolic hydroxyl group, which may be involved in intramolecular hydrogen bonding, could also be investigated.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

O-H Stretch: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the phenolic hydroxyl group. The broadness suggests the presence of hydrogen bonding.

C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹ would be characteristic of the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C-H Stretches: Aromatic C=C bond stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching would be seen above 3000 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration would be expected in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

A hypothetical data table for the expected vibrational frequencies is presented below.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Spectroscopy Method
Phenolic O-H (H-bonded)3200 - 3600 (broad)IR
Ester C=O1735 - 1750 (strong, sharp)IR, Raman
Aromatic C=C1450 - 1600IR, Raman
Ester C-O1000 - 1300IR
Aromatic C-H>3000IR, Raman
C-Br500 - 600IR, Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₉BrO₃). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Under electron ionization (EI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion [M - 31]⁺.

Loss of the entire methoxycarbonyl group (-COOCH₃): Leading to a fragment [M - 59]⁺.

Cleavage of the C-C bond between the ring and the side chain: This would generate a bromohydroxytropylium ion or a related stable aromatic fragment.

The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, one would predict a fragmentation pattern based on its functional groups: a bromo-substituted phenol (B47542) and a methyl ester.

In a typical MS/MS experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺. The most common fragmentation pathways for compounds of this class involve:

Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical or methanol (B129727).

Decarboxylation: Loss of the entire ester group as CO₂CH₃.

Cleavage of the acetate side chain: A break between the phenyl ring and the acetate group.

Loss of bromine: While less common as an initial fragmentation step, the bromine atom can be lost from fragment ions.

However, without experimental data from a dedicated study on this compound, any description of its fragmentation remains hypothetical. The precise m/z values of fragment ions and their relative abundances, which are crucial for confirming fragmentation pathways, are not available.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and how molecules arrange themselves in a crystal lattice.

A search for crystallographic information for this compound in crystallographic databases did not yield any results. Therefore, no data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available.

For comparison, a study on a related isomer, Methyl 5-bromo-2-hydroxybenzoate , revealed a monoclinic crystal system. nih.gov However, due to the different substitution pattern on the phenyl ring, the molecular packing and intermolecular interactions of this compound are expected to be distinct.

The molecular structure of this compound contains a hydroxyl group (-OH) and a carbonyl group (C=O), which are capable of acting as hydrogen bond donors and acceptors, respectively. It is highly probable that in the crystalline state, molecules would be linked by intermolecular hydrogen bonds. The presence of the aromatic ring also allows for the possibility of π-π stacking interactions.

Without crystallographic data, the specific nature of these interactions—such as which atoms are involved in hydrogen bonding, the distances and angles of these bonds, and the geometry of any π-π stacking—remains unknown.

The conformation of the molecule, particularly the orientation of the acetate side chain relative to the phenyl ring, would be determined by minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. The dihedral angles defining this conformation can only be determined through X-ray diffraction analysis. As this information is not available, the conformational preferences of this compound in the solid state have not been characterized.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (If Applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.

If a chiral derivative were to be synthesized (for example, by introducing a chiral center elsewhere in the molecule), these techniques could be used to determine its absolute configuration and study its conformational properties in solution. Currently, there are no published studies on chiral derivatives of this compound, so no chiroptical data are available.

Chemical Reactivity and Transformation Mechanisms

Reactivity at the Ester Moiety

The ester group, -C(O)OCH₃, is a key site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic properties of the substituted phenyl ring.

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 2-(3-bromo-2-hydroxyphenyl)acetic acid. The rate of this reaction is influenced by the substituents on the aromatic ring; however, the impact of the bromo and hydroxyl groups is generally less pronounced in acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis occurs through the B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, ejecting the methoxide (B1231860) ion as the leaving group. Methoxide, being a strong base, deprotonates the newly formed carboxylic acid in a fast, irreversible step to yield a carboxylate salt and methanol. The presence of the electron-withdrawing bromine atom on the phenyl ring can slightly increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic. Conversely, the electron-donating hydroxyl group may have a modest rate-retarding effect. Kinetic studies on similar bromo-substituted esters indicate that the electronic effects of halogen substituents play a significant role in the hydrolysis rate. ias.ac.inbeilstein-journals.org

Transesterification is the process of exchanging the alkoxy group of an ester with another. This reaction can also be catalyzed by either an acid or a base. chemicalbook.com By reacting Methyl 2-(3-bromo-2-hydroxyphenyl)acetate with an excess of a different alcohol (R-OH) in the presence of a catalyst, the corresponding ester of the new alcohol can be synthesized. For example, using ethanol (B145695) would produce Ethyl 2-(3-bromo-2-hydroxyphenyl)acetate. The reaction is an equilibrium process, and using the desired alcohol as a solvent drives the equilibrium toward the product.

Table 1: Potential Products of Transesterification
Reactant Alcohol (R-OH)Product EsterCatalyst
EthanolEthyl 2-(3-bromo-2-hydroxyphenyl)acetateAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)
Propan-1-olPropyl 2-(3-bromo-2-hydroxyphenyl)acetateAcid (e.g., H₂SO₄) or Base (e.g., NaOPr)
IsopropanolIsopropyl 2-(3-bromo-2-hydroxyphenyl)acetateAcid (e.g., H₂SO₄) or Base (e.g., NaO-iPr)

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding primary alcohol, 2-(3-bromo-2-hydroxyphenyl)ethanol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in an anhydrous ether solvent like THF or diethyl ether.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a less reactive hydride reagent and careful temperature control. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation. ncert.nic.inrsc.org When approximately one equivalent of DIBAL-H is added to the ester at low temperatures (e.g., -78 °C), a stable tetrahedral intermediate is formed. rsc.orgcommonorganicchemistry.comresearchgate.net This intermediate does not collapse to the aldehyde until it is warmed during aqueous workup. This procedure prevents the over-reduction to the alcohol, yielding 2-(3-bromo-2-hydroxyphenyl)acetaldehyde as the primary product.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with a hydroxyl group (-OH), a bromine atom (-Br), and an acetoxy-methyl group (-CH₂COOCH₃). The interplay of these substituents governs the regioselectivity of further aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents determine the position of the incoming electrophile.

-OH (Hydroxyl): A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect. libretexts.org

-Br (Bromo): A deactivating group due to its -I (inductive) effect, but an ortho, para-director because of its +R effect. libretexts.org

The overwhelmingly powerful activating and directing effect of the hydroxyl group at position C2 will dictate the regioselectivity of subsequent EAS reactions. unizin.org The available ortho position (C1) is blocked by the acetoxy-methyl group, and the other ortho position (C3) is occupied by bromine. Therefore, the incoming electrophile will be directed primarily to the para position (C5) relative to the hydroxyl group. Steric hindrance from the adjacent bromo and acetoxy-methyl groups further disfavors substitution at other positions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄Methyl 2-(3-bromo-2-hydroxy-5-nitrophenyl)acetate
Halogenation (e.g., Bromination)Br₂, FeBr₃Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate
SulfonationFuming H₂SO₄Methyl 2-(3-bromo-2-hydroxy-5-sulfophenyl)acetate
Friedel-Crafts AcylationRCOCl, AlCl₃Methyl 2-(5-acyl-3-bromo-2-hydroxyphenyl)acetate

Replacing the bromine atom via nucleophilic aromatic substitution (NAS) is challenging under traditional SₙAr conditions because the ring is not sufficiently activated by strong electron-withdrawing groups ortho or para to the bromine. However, the bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This would yield various 3-aryl or 3-vinyl substituted 2-hydroxyphenylacetate derivatives. nih.gov

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds. wikipedia.org The aryl bromide can be coupled with a wide range of primary or secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base, producing 3-amino-substituted derivatives. libretexts.orgorganic-chemistry.orgnih.govresearchgate.net

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This classic reaction uses copper or copper salts to catalyze the coupling of aryl halides with nucleophiles. wikipedia.orgwikipedia.orgorganic-chemistry.org It can be employed to form C-O bonds with phenols or alcohols, or C-N bonds with amines, although it often requires harsher conditions than palladium-catalyzed methods. thermofisher.comnih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution Products
Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 2-(2-hydroxy-[1,1'-biphenyl]-3-yl)acetate
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃, XPhos, NaOtBuMethyl 2-(2-hydroxy-3-(morpholin-4-yl)phenyl)acetate
Ullmann Condensation (Ether Synthesis)Phenol (B47542)CuI, Cs₂CO₃Methyl 2-(2-hydroxy-3-phenoxyphenyl)acetate

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, readily participating in reactions typical of phenols, such as alkylation and acylation.

The nucleophilic character of the phenolic oxygen allows for the straightforward introduction of alkyl and acyl groups.

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. This reaction typically proceeds via the Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide. organic-chemistry.org The choice of base is crucial; strong bases like sodium hydride (NaH) are effective, while milder bases such as silver oxide (Ag₂O) can be used for more selective alkylations, particularly when other sensitive functional groups are present. organic-chemistry.org For substrates that are unstable under basic conditions, O-alkylation can be achieved under acidic conditions using reagents like benzyl (B1604629) trichloroacetimidate. organic-chemistry.org The O-alkylation of phenol derivatives with alcohols can also be catalyzed by Lewis or Brønsted acids, with the advantage of water being the only by-product. rsc.org In the context of this compound, replacing the hydroxyl group with a methoxy group would yield Methyl 2-(3-bromo-2-methoxyphenyl)acetate. This transformation would eliminate the hydrogen-bonding capability of the molecule, thereby reducing its polarity and potentially increasing its stability under acidic conditions. The O-alkylation of phenols can be kinetically controlled, while C-alkylation is often thermodynamically favored. researchgate.net

O-Acylation: The hydroxyl group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form esters. This esterification can be promoted by either acid or base catalysis. ucalgary.ca Base catalysis involves the deprotonation of the phenol to increase its nucleophilicity. ucalgary.ca A particularly efficient method for the O-acylation of substituted phenols is through phase-transfer catalysis (PTC). lew.rotandfonline.comtandfonline.com This technique allows for rapid and high-yield esterification at low temperatures, such as 0°C, using a mixture of aqueous sodium hydroxide and an organic solvent like dichloromethane, with a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. lew.rotandfonline.com For instance, the O-acetylation of 3-bromophenol (B21344) with acetic anhydride (B1165640) has been shown to proceed to over 99% conversion, albeit at a slower rate than alcohols. mdpi.com The mechanism of O-acylation under PTC conditions involves the formation of an ion pair between the phenoxide and the catalyst cation, which then reacts with the acyl chloride in the organic phase. lew.ro

A comparative table of O-acylation conditions for substituted phenols is presented below.

Acylating AgentCatalyst SystemReaction ConditionsYieldReference
Acetyl ChlorideTetrabutylammonium Chloride/NaOHDichloromethane/Water, 0°C, 5 minGood to Fair tandfonline.com
Acetic AnhydrideNone (Solvent-free)Moderate Temperature, 20 h>99% (for 3-bromophenol) mdpi.com

The presence of the hydroxyl group ortho to the acetate (B1210297) side chain in this compound provides a potential bidentate chelation site for metal ions. The hydroxyl oxygen and the carbonyl oxygen of the ester group can coordinate with a metal center to form a stable five-membered ring. This structural motif is analogous to that found in derivatives of methyl salicylate, which are known to form metal complexes.

While specific studies on the chelation of this compound with various metal ions are not extensively documented, the behavior of structurally similar compounds provides strong evidence for this capability. For example, the related compound methyl 2-(2-acetyl-3-hydroxyphenyl)acetate is noted for its dual chelation sites, which make it a suitable scaffold for creating metal-organic frameworks (MOFs). The ability of 2-hydroxyphenylacetate derivatives to form complexes with two different metals has also been noted. rsc.org The formation of such complexes can significantly alter the electronic properties and reactivity of the parent molecule. The anhydrous cobalt(II) and zinc(II) complexes of the related 2-hydroxymethylenecyclohexanone have been suggested to have oligomeric structures. rsc.org

Reactivity at the Benzylic Methylene (B1212753) Carbon

The methylene group (—CH₂—) situated between the aromatic ring and the ester carbonyl group is activated by both moieties, rendering its protons acidic and susceptible to a range of chemical transformations.

The protons on the benzylic methylene carbon are acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group and the phenyl ring. Treatment with a suitable base can lead to deprotonation, forming a resonance-stabilized enolate anion. masterorganicchemistry.com The negative charge in the enolate is delocalized onto the carbonyl oxygen, increasing its stability. masterorganicchemistry.com

The formation and reactivity of such enolates are influenced by several factors, including the strength of the base, the solvent, and the temperature. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to generate enolates from esters. masterorganicchemistry.com The resulting enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For instance, the alkylation of methyl phenylacetate (B1230308) enolates has been studied, demonstrating their utility in synthesis. acs.orgacs.org The presence of the electron-withdrawing bromine atom on the phenyl ring in this compound would be expected to further increase the acidity of the benzylic protons, facilitating enolate formation.

The active methylene group of this compound can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction typically involves a weakly basic catalyst, like an amine, and results in the formation of an α,β-unsaturated product. wikipedia.org For example, the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration, yields a new carbon-carbon double bond. wikipedia.org

Furthermore, the active methylene position can be functionalized through other reactions. For instance, formylation at this position in the related methyl 2-(2-hydroxyphenyl)acetate has been a subject of inquiry, suggesting the potential for introducing a formyl group to create a β-keto ester derivative. researchgate.net This could be achieved using reagents like a mixture of TiCl₄ and triethylamine. researchgate.net Such derivatives are valuable intermediates in the synthesis of more complex molecules, including heterocycles. mdpi.com

Mechanistic Pathways of Key Reactions (e.g., Transition State Analysis)

The reactions of this compound proceed through well-defined mechanistic pathways, which have been elucidated for related classes of compounds, often supported by computational studies like Density Functional Theory (DFT).

For O-alkylation of the phenolic hydroxyl group , a neutral-pathway mechanism has been proposed, which can be favorable under certain conditions. nih.gov This involves the reaction of the phenol with an alkylating agent, often catalyzed by an acid, to form an ether. nih.gov DFT calculations have shown that O-alkylation is often the kinetically favored pathway compared to C-alkylation. researchgate.net An ionic rearrangement mechanism can then lead to the thermodynamically more stable C-alkylated products. nih.gov

The O-acylation reaction under phase-transfer catalysis conditions is believed to proceed via a bimolecular electrophilic attack of the acyl chloride on the ion pair formed between the phenoxide anion and the quaternary ammonium (B1175870) cation of the catalyst in the organic phase. lew.ro This step is considered to be rate-determining. lew.ro

The mechanism of the Knoevenagel condensation involves the initial formation of an enolate by the deprotonation of the active methylene group by a weak base. organic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form an aldol-type intermediate. organic-chemistry.org Subsequent elimination of a water molecule, often base-induced, leads to the final α,β-unsaturated product. organic-chemistry.org

Catalytic Aspects in Chemical Transformations

The reactivity of this compound in catalytic transformations is primarily dictated by the presence of the bromo- and hydroxyl- functionalities on the aromatic ring, as well as the methyl acetate group. These functional groups offer multiple sites for catalytic activation, enabling a variety of synthetic transformations. The catalytic chemistry of this compound is dominated by transition-metal-catalyzed cross-coupling reactions, leveraging the carbon-bromine bond, and potential intramolecular reactions involving the hydroxyl group.

Palladium and copper-based catalytic systems are the most extensively studied for transformations of structurally similar aryl bromides and 2-bromophenols. These catalysts facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a diverse range of more complex molecules.

Palladium-Catalyzed Transformations:

Palladium catalysts are highly effective for a range of cross-coupling reactions involving aryl halides. For a substrate like this compound, the primary site of reactivity in these transformations is the C-Br bond. The general mechanism for these reactions typically involves a Pd(0)/Pd(II) catalytic cycle, which includes oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond at the C3 position of the phenyl ring.

Heck Coupling: The Heck reaction would enable the substitution of the bromine atom with an alkene, forming a new C-C bond and introducing a vinyl group.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and a copper co-catalyst, to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: This transformation allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. rsc.org

The choice of ligand is crucial in these reactions, as it influences the stability, activity, and selectivity of the palladium catalyst. rsc.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System (Example) Potential Product Structure
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, Ligand (e.g., PPh₃)
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, CuI, Base (e.g., Et₃N)
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP)

This table presents hypothetical transformations based on established palladium-catalyzed reactions for similar aryl bromides.

Copper-Catalyzed Transformations:

Copper-based catalysts offer a valuable alternative and are sometimes complementary to palladium systems, particularly for C-O and C-N bond formation. rsc.org For this compound, copper catalysis could be employed for:

Ullmann Condensation: This classic reaction can be used to form diaryl ethers by coupling the aryl bromide with a phenol in the presence of a copper catalyst and a base. The intramolecular version of this reaction could potentially lead to the formation of a dibenzofuran (B1670420) derivative, although this would require harsh conditions.

C-N Coupling: Similar to the Buchwald-Hartwig reaction, copper catalysts can facilitate the coupling of aryl bromides with amines or amides.

The presence of the hydroxyl group in the ortho position to the bromine atom can influence the reactivity in copper-catalyzed reactions, potentially acting as a directing group or participating in the reaction itself. rsc.org

Table 2: Potential Copper-Catalyzed Reactions of this compound

Reaction Type Reagent Catalyst System (Example) Potential Product Type
Ullmann Ether SynthesisPhenol (Ar-OH)CuI, Base (e.g., Cs₂CO₃)Diaryl Ether
C-N CouplingAmine (R₂NH)CuI, Ligand (e.g., phenanthroline)Aryl Amine

This table presents hypothetical transformations based on established copper-catalyzed reactions for similar aryl bromides.

Intramolecular Catalytic Transformations:

The bifunctional nature of this compound, with the hydroxyl and ester groups in proximity to the aryl bromide, opens up the possibility for intramolecular catalytic cyclization reactions. These reactions can be promoted by various transition metal catalysts and are a powerful tool for the synthesis of heterocyclic compounds.

For instance, under suitable catalytic conditions, an intramolecular C-O bond formation could occur between the phenolic hydroxyl group and the carbon bearing the bromine atom, leading to the formation of a substituted benzofuranone derivative. Such cyclizations can often be catalyzed by palladium or copper complexes.

Theoretical and Computational Investigations of Methyl 2 3 Bromo 2 Hydroxyphenyl Acetate

Electronic Structure and Bonding Analysis

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic behavior. Computational methods provide powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.netnih.gov For Methyl 2-(3-bromo-2-hydroxyphenyl)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, can determine the molecule's most stable three-dimensional arrangement (optimized geometry). nih.govmdpi.com

These calculations would reveal key ground state properties, including:

Bond Lengths: The distances between bonded atoms. For instance, the C-Br, C-O, C=O, and aromatic C-C bond lengths can be precisely calculated. The C-C bond lengths within the benzene (B151609) ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems.

Dihedral Angles: The torsional angles that describe the rotation around single bonds, such as the rotation of the acetate (B1210297) group relative to the phenyl ring.

In a study on 5-Bromo-2-Hydroxybenzaldehyde, which shares a similar substitution pattern on the phenyl ring, DFT calculations showed good correlation with experimental data for bond lengths and angles. nih.gov Similar accuracy would be expected for this compound, providing a reliable model of its molecular structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly influenced by the hydroxyl group, which is an electron-donating group. The LUMO is likely to be distributed over the carbonyl group of the ester and the aromatic ring. DFT calculations for similar aromatic esters have shown HOMO-LUMO gaps typically in the range of 4 to 5 eV, suggesting good kinetic stability. researchgate.netfrontiersin.org

Table 1: Predicted Electronic Properties of this compound

Parameter Predicted Value Range Significance
HOMO Energy -6.0 to -7.0 eV Electron-donating capability
LUMO Energy -1.5 to -2.5 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 eV Chemical reactivity and stability

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

The Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across a molecule. researchgate.netresearchgate.netlibretexts.orgyoutube.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. numberanalytics.comrsc.org

On an EPS map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. For this compound, these negative regions are expected to be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups due to their high electronegativity and lone pairs of electrons. nih.govyoutube.com

Regions of positive electrostatic potential (colored blue) are electron-poor and are the likely targets for nucleophiles. researchgate.net In this molecule, the hydrogen atom of the hydroxyl group and the areas around the methylene (B1212753) (-CH2-) protons would exhibit positive potential. The bromine atom, due to the "sigma-hole" phenomenon, can also present a region of positive potential along the extension of the C-Br bond, making it a potential site for halogen bonding. dtic.mil

Conformational Landscape and Energy Minima

Molecules are not static entities but are in constant motion. Understanding their dynamic behavior and preferred shapes (conformations) is crucial for predicting their properties and interactions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational flexibility and dynamic behavior of this compound in different environments, such as in a solvent.

An MD simulation would likely reveal several key dynamic features:

Rotation of the Acetate Group: The single bond connecting the methylene group to the phenyl ring allows for rotation. Simulations can map the energy landscape of this rotation, identifying the most stable (lowest energy) conformations. Studies on similar molecules like phenylacetic acid have shown that non-planar forms are often the most stable. nih.govresearchgate.net

Intramolecular Hydrogen Bonding: A significant feature could be the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the ester group. This would create a pseudo-six-membered ring, significantly restricting the molecule's conformational freedom and influencing its chemical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is essential for the identification and structural elucidation of compounds. dtic.mil

¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. The chemical shifts (δ) of nuclei are highly sensitive to their local electronic environment. Empirical rules and DFT calculations can be used to predict the ¹H and ¹³C NMR spectra. acs.orgstenutz.eu

For this compound, the predicted ¹H NMR spectrum would show distinct signals for each type of proton:

Aromatic Protons: Three protons on the phenyl ring would appear in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and splitting patterns (doublets, triplets) would depend on their position relative to the bromo, hydroxyl, and acetate substituents.

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group would likely appear around 3.6-4.0 ppm, shifted downfield by the adjacent aromatic ring and ester group.

Methyl Protons (-OCH₃): A singlet for the three methyl protons of the ester group would be expected around 3.7-3.9 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly variable and dependent on concentration and solvent, but typically in the range of 5-9 ppm.

The predicted ¹³C NMR spectrum would show nine distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal (around 170 ppm), while the aromatic carbons would appear between 110-160 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic C-H 6.5 - 7.5 115 - 135
Aromatic C-OH - 150 - 155
Aromatic C-Br - 110 - 115
Aromatic C-CH₂ - 125 - 130
-CH₂- 3.6 - 4.0 40 - 45
-OCH₃ 3.7 - 3.9 50 - 55
C=O - 170 - 175
-OH 5.0 - 9.0 (broad) -

Infrared (IR) Frequencies

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations are highly effective at predicting these frequencies. github.iodtic.mil The predicted IR spectrum for this compound would display several characteristic absorption bands that serve as a molecular fingerprint. nih.govresearchgate.net

Table 3: Predicted Characteristic IR Absorption Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
O-H Stretch 3200 - 3500 (broad) Stretching of the hydroxyl group bond.
Aromatic C-H Stretch 3000 - 3100 Stretching of C-H bonds on the phenyl ring.
Aliphatic C-H Stretch 2850 - 3000 Stretching of C-H bonds in the -CH₂- and -OCH₃ groups.
C=O Stretch 1715 - 1740 Stretching of the carbonyl double bond in the ester. mdpi.com
Aromatic C=C Stretch 1450 - 1600 In-plane stretching of the benzene ring bonds.
C-O Stretch 1000 - 1300 Stretching of C-O single bonds (ester and phenol). mdpi.com
C-Br Stretch 500 - 650 Stretching of the carbon-bromine bond.

These computationally predicted spectra serve as powerful guides for experimental chemists in verifying the synthesis and characterizing the structure of this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level, offering insights into the energetic and geometric changes that occur as reactants transform into products. For a molecule like this compound, computational studies would be invaluable in understanding its reactivity in various chemical transformations.

One relevant area of investigation for phenylacetate (B1230308) derivatives is their behavior in metal-catalyzed C-H activation reactions. For instance, studies on palladium-catalyzed C-H functionalization of phenylacetate substrates have shown that the formation of metallacycle intermediates is a key step. acs.org Density Functional Theory (DFT) calculations in such studies help to determine the preferred reaction pathways by comparing the energies of different transition states. acs.org

A critical aspect of elucidating a reaction mechanism is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product. Computational methods, particularly DFT, are employed to locate these structures.

For a hypothetical reaction involving this compound, such as an intramolecular cyclization or a substitution reaction, computational chemists would model the potential energy surface. By mapping the energy as a function of the geometric changes (e.g., bond lengths and angles), they can identify the minimum energy path from reactants to products. The highest point on this path corresponds to the transition state.

Once a transition state is located, its structure provides crucial information about the mechanism. For example, the bonds that are breaking and forming in the transition state can be identified. Furthermore, the calculation of the vibrational frequencies of the transition state is essential; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state indeed connects the desired reactants and products. An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, ideally leading to the reactant and product wells on the potential energy surface.

To illustrate the type of data generated from such a study, a hypothetical table of results for a computed reaction of this compound is presented below.

StructureRelative Energy (kcal/mol)Key Geometric Parameter (Å)Imaginary Frequency (cm⁻¹)
Reactant0.0C-Br = 1.91, O-H = 0.96-
Transition State+25.3C...O = 1.85 (forming), O-H = 1.25 (breaking)-350i
Product-15.8C-O = 1.36, H-Br = 1.41-

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Hypothesis Generation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological or chemical activity. researchgate.netmdpi.com While no specific QSAR studies on this compound were found, the methodology can be described in the context of this molecule and its potential activities. QSAR can be a powerful tool for generating hypotheses about the mechanism of action of a compound by identifying the key structural features that influence its activity. mdpi.com

The foundation of a QSAR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and physicochemical properties. researchgate.net For a compound like this compound, a wide range of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity. nih.gov

For a hypothetical QSAR study on a series of analogs of this compound, a table of representative molecular descriptors might look as follows.

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Dipole Moment (Debye)
Analog 1245.072.546.532.8
Analog 2229.072.246.532.5
Analog 3259.072.846.533.1
Analog 4215.042.026.302.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Once the molecular descriptors are calculated for a set of compounds with known activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the activity. nih.gov The resulting QSAR equation can be used to predict the activity of new, untested compounds.

From a mechanistic perspective, the descriptors that are found to be significant in the QSAR model provide clues about the factors that are important for the compound's activity. For example, if a descriptor related to hydrophobicity (like logP) is positively correlated with activity, it might suggest that the compound needs to cross a biological membrane to reach its target. If an electronic descriptor, such as the energy of the LUMO, is important, it could indicate that the compound's ability to accept electrons is crucial for its mechanism of action. nih.gov

A hypothetical QSAR equation for a series of analogs of this compound might be:

Biological Activity (log 1/IC50) = 0.5 * LogP + 0.2 * Dipole Moment - 0.1 * TPSA + constant

This equation would suggest that higher hydrophobicity and a larger dipole moment are beneficial for activity, while a larger polar surface area is detrimental. Such a model could guide the synthesis of new analogs with potentially improved activity.

Biological and Biochemical Studies: Mechanistic Investigations Excluding Clinical Data

In Vitro Enzyme Interaction and Inhibition Mechanisms

No published data is currently available regarding the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or the mechanistic class of inhibition (e.g., competitive, non-competitive, uncompetitive) for Methyl 2-(3-bromo-2-hydroxyphenyl)acetate against any specific enzyme.

There is no information in the reviewed literature identifying specific enzyme targets for this compound. Consequently, details regarding its binding modes to any enzyme active or allosteric sites are unknown.

Receptor Binding and Modulation Studies (In Vitro and In Silico)

No studies were found that characterize the binding sites or detail the specific ligand-receptor interactions of this compound with any known biological receptors.

Information regarding any potential allosteric effects or the mechanisms by which this compound might activate or deactivate receptors is not present in the current body of scientific literature.

Cell-Based Mechanistic Assays (e.g., Cell Signaling Pathway Modulation)

There is a lack of published research on the effects of this compound in cell-based assays. Therefore, its potential to modulate cell signaling pathways remains uninvestigated.

While research exists on the biological activities of other bromophenol and phenylacetate (B1230308) derivatives, these findings cannot be extrapolated to this compound without direct experimental evidence. The absence of specific data highlights a clear area for future research to elucidate the potential biological and biochemical significance of this compound.

Protein-Protein or Protein-DNA Interaction Analysis

There is no specific information available in the public domain regarding the analysis of protein-protein or protein-DNA interactions for this compound. Studies on other complex halogenated molecules, such as the marinopyrroles, indicate that the presence of halogen substituents and hydroxyl groups can be crucial for binding to bacterial targets, potentially through hydrogen-bonding interactions. nih.gov For example, the antibacterial activity of certain salicylanilides is thought to involve the inhibition of key enzymes like epidermal growth factor receptor (EGFR) protein tyrosine kinases. nih.gov Whether this compound interacts with specific proteins or DNA sequences remains an area for future investigation.

Mechanistic Studies of Antimicrobial or Antifungal Activity

While direct mechanistic studies on this compound are not detailed in the available literature, research on structurally related compounds provides insight into potential mechanisms.

Exploration of Cellular Targets and Modes of Action (e.g., cell wall synthesis, DNA replication)

The precise cellular targets and modes of action for this compound have not been explicitly documented. However, studies on other antimicrobial agents suggest several potential pathways. For example, some antibacterial compounds exert their effects by disrupting the integrity of the cell wall and increasing the permeability of the cell membrane. mdpi.com Another common mechanism is the inhibition of essential enzymes, such as DNA topoisomerase II, which is responsible for managing the topological state of DNA during replication. mdpi.com

In fungi, mechanisms of action can include the disruption of the plasma membrane and the inhibition of nucleic acid synthesis, protein synthesis, and mitochondrial function. mdpi.com For example, Methyl 2,3-dihydroxybenzoate, a related compound, has demonstrated significant antifungal activity by inhibiting the mycelial growth of various plant pathogens. nih.gov The broad antifungal activity of this related compound suggests that this compound could potentially act as a biofungicide, though its specific mechanism is unknown. nih.gov

Table 1: Antifungal Activity of a Related Compound (Methyl 2,3-dihydroxybenzoate)

Fungal Species Activity at 50 µg/mL Minimum Inhibitory Concentration (MIC)
Botrytis cinerea Almost complete inhibition 32 µg/mL
Rhizoctonia solani Almost complete inhibition 32 µg/mL
Phytophthora capsici 48.8% growth inhibition Not determined
Fusarium oxysporum f.sp lycopersici 36.6% growth inhibition 64 µg/mL

Data sourced from a study on Methyl 2,3-dihydroxybenzoate, a structurally related compound. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of bromophenols, a class to which this compound belongs, is a subject of significant interest. These compounds are recognized for their capacity to neutralize reactive oxygen species (ROS). nih.gov The antioxidant activity is often attributed to the presence of hydroxyl (-OH) groups and bromine atoms on the aromatic ring, which facilitate the donation of hydrogen atoms or electrons to scavenge free radicals. nih.govnih.gov

Electron Transfer and Hydrogen Atom Transfer Pathways

Mechanistic studies on bromophenol derivatives reveal that their radical scavenging activity can proceed through different pathways. nih.gov The two primary mechanisms are Single Electron Transfer (SET) and Formal Hydrogen Atom Transfer (f-HAT). nih.gov

For many bromophenols, the f-HAT mechanism is predominant in both lipid and aqueous environments at physiological pH. nih.gov This pathway involves the direct transfer of a hydrogen atom from the hydroxyl group to a radical, effectively neutralizing it. While the SET pathway, involving the transfer of an electron, can be rapid, its contribution is often considered negligible compared to the f-HAT mechanism for bromophenols. nih.gov The presence of the hydroxyl group is considered critical for this free radical scavenging activity. nih.gov

Table 2: Radical Scavenging Mechanisms of Bromophenols

Mechanism Description Predominance
Formal Hydrogen Atom Transfer (f-HAT) A hydrogen atom is directly transferred from a hydroxyl group to a radical. Predominant pathway in both lipid and polar environments. nih.gov

Utility as a Chemical Probe for Biological Systems

Currently, there is no specific information in the reviewed literature indicating the use of this compound as a chemical probe for studying biological systems.

Structure Activity Relationship Sar Elucidation of Methyl 2 3 Bromo 2 Hydroxyphenyl Acetate Analogues for Mechanistic Understanding

Systematic Modifications of the Ester Group

The ester functionality of Methyl 2-(3-bromo-2-hydroxyphenyl)acetate is a prime target for modification to probe its role in binding and activity. Alterations can range from simple homologous extensions of the alkyl chain to complete replacement with bioisosteric functional groups.

The size and nature of the alkyl portion of the ester can influence properties such as solubility, metabolic stability, and interaction with target proteins. Extending the methyl group to an ethyl or propyl chain can alter the compound's lipophilicity, which may affect its ability to cross biological membranes and access its site of action.

Research into related phenylacetate (B1230308) derivatives demonstrates the impact of this variation. For instance, the synthesis of ethyl 2-(hydroxyphenyl)acetate analogues is a common strategy. The esterification of 3-hydroxyphenylacetic acid with ethanol (B145695) in the presence of an acid catalyst yields the corresponding ethyl ester. Similarly, ethyl bromoacetate (B1195939) can be synthesized by the esterification of bromoacetic acid with ethanol. chemicalbook.com Studies on bromophenol derivatives have included the synthesis of butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, indicating that longer alkyl chains are also synthetically accessible and can be evaluated for their biological impact. nih.gov The general trend observed in many compound series is that increasing the alkyl chain length can enhance activity up to a certain point (often a propyl or butyl group), after which steric hindrance may lead to a decrease in potency.

Interactive Table: Variation of Alkyl Ester Moiety and Synthetic Precursors

Compound Name Base Moiety Alkyl Group Synthetic Precursors
This compound 2-(3-bromo-2-hydroxyphenyl)acetic acid Methyl 2-(3-bromo-2-hydroxyphenyl)acetic acid, Methanol (B129727)
Ethyl 2-(3-bromo-2-hydroxyphenyl)acetate 2-(3-bromo-2-hydroxyphenyl)acetic acid Ethyl 2-(3-bromo-2-hydroxyphenyl)acetic acid, Ethanol
Propyl 2-(3-bromo-2-hydroxyphenyl)acetate 2-(3-bromo-2-hydroxyphenyl)acetic acid Propyl 2-(3-bromo-2-hydroxyphenyl)acetic acid, Propanol

| Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | Butyl | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid, Butanol nih.gov |

Replacing the ester with other functional groups like amides or carboxylic acids constitutes a more profound modification that can significantly alter the electronic and hydrogen-bonding characteristics of the molecule. Carboxylic acids, for example, introduce a potential for ionic interactions and strong hydrogen bond donation, whereas amides offer a combination of hydrogen bond donor and acceptor capabilities.

The synthesis of acetamide (B32628) derivatives from corresponding bromoacetamides is a well-established route. For example, 2-bromo-N-(p-chlorophenyl) acetamide can be reacted with various amines to produce a library of 2-amino-N-(p-chlorophenyl) acetamide derivatives. irejournals.com Similarly, the synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives highlights the versatility of the acetamide group in generating compounds with potential analgesic activities. researchgate.net The conversion of the parent ester to its corresponding carboxylic acid, 2-(3-bromo-2-hydroxyphenyl)acetic acid, would provide a key analogue for understanding the importance of the ester's electronic nature and its potential role as a prodrug. unl.pt Research on acetamide derivatives has shown that these compounds can exhibit significant biological activities, such as analgesic and anti-inflammatory properties. researchgate.netnih.gov

Interactive Table: Bioisosteric Replacement of the Ester Group

Analogue Type Functional Group Potential Interactions Representative Synthesis
Carboxylic Acid -COOH Ionic bonding, H-bond donor/acceptor Hydrolysis of the corresponding ester
Primary Amide -CONH₂ H-bond donor/acceptor Ammonolysis of the corresponding ester
Secondary Amide -CONHR H-bond donor/acceptor, potential for further substitution Reaction of an activated acid with a primary amine irejournals.com

| Tertiary Amide | -CONR₂ | H-bond acceptor only | Reaction of an activated acid with a secondary amine |

Modifications on the Aromatic Ring

The substituted phenyl ring is a critical component of the pharmacophore. Altering the position of the existing substituents or introducing new ones can provide valuable information on the spatial and electronic requirements for activity.

Several positional isomers are synthetically accessible for comparative studies. These include:

Methyl 2-(3-bromo-4-hydroxyphenyl)acetate : Here, the hydroxyl group is para to the acetate (B1210297) side chain. guidechem.comsigmaaldrich.com

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate : In this isomer, the bromine is at position 5. scbt.commyskinrecipes.comcalpaclab.com

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate : This isomer features a bromine at the ortho position relative to the side chain.

Methyl 2-(4-bromo-2-hydroxyphenyl)acetate : Here, the bromine is para to the hydroxyl group. bldpharm.com

The change in the position of the phenolic hydroxyl group, in particular, will alter its acidity (pKa) and its ability to act as a hydrogen bond donor. The location of the bulky bromine atom will influence how the molecule fits into a binding pocket.

Interactive Table: Positional Isomers of Methyl (bromo-hydroxyphenyl)acetate

Compound Name Bromine Position Hydroxyl Position Potential for Intramolecular H-bond
This compound 3 2 Yes (with side-chain carbonyl)
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate sigmaaldrich.com 3 4 No
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate scbt.com 5 2 Yes (with side-chain carbonyl)

| Methyl 2-(4-bromo-2-hydroxyphenyl)acetate bldpharm.com | 4 | 2 | Yes (with side-chain carbonyl) |

The introduction of further substituents on the aromatic ring allows for a fine-tuning of the electronic and steric properties of the molecule. The SAR of many biologically active series shows that small alkyl or halogen substituents can lead to significant changes in potency and selectivity. nih.gov

Methyl groups : Adding a methyl group, an electron-donating and lipophilic substituent, can enhance binding through van der Waals interactions or by influencing the electronic nature of the ring. For example, the synthesis of 2-(3-bromo-4-hydroxyphenyl)-2-methylpropanoic acid introduces a gem-dimethyl group on the carbon adjacent to the ring, which would have significant steric implications. uni.lu

Fluorine : Due to its small size and high electronegativity, fluorine is a unique substituent in medicinal chemistry. nih.gov Replacing hydrogen with fluorine can alter metabolic stability, binding affinity, and membrane permeability. The effects of fluorine substitution are highly position-dependent. nih.govnih.gov For example, a fluoro-substituted derivative at position 5 could provide insights into the electronic requirements at that position.

Other Halogens : Introducing chlorine or another bromine atom would increase the lipophilicity and size of the molecule. Studies on related bromophenols have explored di-bromo derivatives, such as butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, which showed potent enzyme inhibition. nih.gov

The collective findings from the systematic modifications described above culminate in an understanding of the electronic and steric effects that govern the molecule's activity.

Steric Effects : The size and shape of the substituents play a critical role in determining how well the molecule fits into its binding site. rsc.orgyoutube.com Large, bulky groups can cause steric hindrance, preventing optimal binding. For instance, the preference for para- over ortho-substitution in many reactions is attributed to steric effects. youtube.com In the context of SAR, a bulky substituent might be well-tolerated in a large, open pocket but detrimental if the binding site is narrow. The position of the bromine atom is particularly important in this regard.

By systematically synthesizing and testing analogues with varied electronic and steric profiles, a comprehensive SAR model can be constructed. This model is invaluable for understanding the mechanism of action and for the rational design of new, more potent, and selective compounds.

Alterations to the Benzylic Methylene (B1212753) Linker

Homologation, the process of adding one or more methylene groups to the linker, can alter the compound's potency. Lengthening the linker to an ethyl or propyl chain could allow the molecule to access deeper hydrophobic pockets within a target protein or, conversely, could lead to a loss of activity due to improper orientation.

Constraining the linker by incorporating it into a cyclic system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, can lock the molecule into a more rigid conformation. This can be advantageous if the fixed conformation is the bioactive one, leading to an increase in potency and selectivity. However, if the constrained conformation is not optimal for binding, a decrease in activity would be observed.

Table 1: Hypothetical SAR Data for Benzylic Methylene Linker Modifications

Compound Linker Modification Relative Potency Rationale for Change in Activity
Analogue 1 -CH2- (Parent) 1.0 Optimal distance and flexibility for target binding.
Analogue 2 -(CH2)2- 0.5 Increased flexibility leads to an entropic penalty upon binding; suboptimal distance.
Analogue 3 -(CH2)3- 0.2 Linker is too long, preventing optimal interaction of key functional groups.
Analogue 4 Cyclopropyl 5.0 Rigid conformation pre-organizes the molecule for optimal binding, reducing the entropic penalty.

Replacing the benzylic methylene with a heteroatom, such as oxygen or nitrogen, can introduce new hydrogen bonding capabilities and alter the linker's electronic properties and bond angles. An ether linkage (-O-) could act as a hydrogen bond acceptor, while a secondary amine (-NH-) could act as a hydrogen bond donor. These changes can lead to new, favorable interactions with the biological target. acs.org

Incorporating the linker into a heterocyclic ring, such as a piperidine (B6355638) or tetrahydrofuran, would not only constrain the molecule's conformation but also introduce heteroatoms that could participate in polar interactions. The choice of the heterocycle and its substitution pattern would be critical in determining the resulting biological activity.

Table 2: Hypothetical SAR Data for Linker Heteroatom and Cyclic Structure Introduction

Compound Linker Modification Relative Potency Rationale for Change in Activity
Analogue 6 -O- (Ether) 1.8 Potential for hydrogen bond acceptance with the target; altered bond angle is favorable.
Analogue 7 -NH- (Amine) 3.2 Ability to act as a hydrogen bond donor leads to a new key interaction with the target.
Analogue 8 Tetrahydrofuran ring 4.5 Constrained conformation and the ether oxygen's hydrogen bonding ability enhance binding affinity.

Stereochemical Implications in Activity Profiles

If the benzylic methylene linker is asymmetrically substituted, a chiral center is created, leading to the existence of enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. nih.govtru.ca This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov

For instance, if a methyl group were introduced at the benzylic position, creating (R)- and (S)-Methyl 2-(3-bromo-2-hydroxyphenyl)propanoate, one enantiomer would likely exhibit higher potency than the other. The more active enantiomer, or eutomer, would have a three-dimensional arrangement of its substituents that is more complementary to the binding site of the target. The less active enantiomer is termed the distomer.

Table 3: Hypothetical Activity Profiles of Chiral Analogues

Compound Stereochemistry Relative Potency Reason for Potency Difference
Analogue 10a (R)-enantiomer 10.0 The spatial arrangement of the phenyl, ester, and methyl groups allows for optimal multi-point interactions with the chiral binding site.
Analogue 10b (S)-enantiomer 0.8 The mirror-image arrangement results in a steric clash with the binding site, preventing optimal interaction.

Correlation of Structural Changes with Molecular Interaction Mechanisms

The structural modifications explored in the preceding sections directly influence the types of non-covalent interactions the molecule can form with its biological target. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate physicochemical properties with biological activity. nih.gov For example, a QSAR model might reveal that increased lipophilicity in the linker region is positively correlated with activity, suggesting the presence of a hydrophobic pocket in the binding site. tsijournals.comnih.gov Conversely, the introduction of polar groups could be correlated with activity through descriptors related to hydrogen bonding capacity. nih.gov

Molecular docking simulations can provide a visual and energetic model of how these analogues bind to a putative target. nih.gov Such models can rationalize the observed SAR data; for example, showing how the (R)-enantiomer of a chiral analogue fits snugly into a binding pocket while the (S)-enantiomer experiences a steric clash.

Design Principles for Future Analogues based on Mechanistic SAR

The elucidation of the SAR for this compound and its analogues provides a roadmap for the design of future compounds with potentially improved properties. numberanalytics.commdpi.comrsc.orgnih.gov Based on the hypothetical SAR data, several design principles can be proposed:

Optimize the Linker: The benzylic methylene linker appears to be a critical determinant of activity. Introducing conformational rigidity through small rings (e.g., cyclopropyl) or heteroatoms that can form additional hydrogen bonds (e.g., -NH-) seems to be a promising strategy.

Exploit Stereochemistry: If a chiral center is introduced, the synthesis should be stereoselective to produce only the more active enantiomer. This will maximize potency and potentially reduce off-target effects.

Enhance Binding Interactions: Future designs should aim to maximize favorable interactions with the target. If the target's binding site is known or can be modeled, new functional groups can be rationally designed to interact with specific amino acid residues.

Fine-Tune Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be modulated through structural modifications. For example, the introduction of polar groups can improve solubility, while blocking sites of metabolism can increase the compound's half-life.

By systematically applying these design principles, it is possible to move from a lead compound like this compound to a clinical candidate with enhanced therapeutic potential.

Potential Applications in Chemical Sciences Excluding Clinical and Safety

Application as a Synthetic Intermediate for Complex Molecules

The unique arrangement of functional groups in Methyl 2-(3-bromo-2-hydroxyphenyl)acetate makes it a valuable building block for the synthesis of more complex molecular architectures.

The ortho-hydroxyphenyl acetate (B1210297) moiety is a well-established precursor for the synthesis of oxygen-containing heterocyclic compounds, most notably benzofurans. organic-chemistry.orgresearchgate.net The intramolecular cyclization of such precursors is a common and effective strategy for constructing the benzofuran (B130515) ring system. nih.govacs.org This transformation can be achieved through various synthetic methods, including base-catalyzed condensation or transition-metal-catalyzed reactions. organic-chemistry.orgacs.org

For this compound, an intramolecular cyclization would yield a bromo-substituted benzofuran. The bromine atom on the resulting heterocyclic core serves as a versatile synthetic handle, enabling further molecular elaboration through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions), which are fundamental in modern organic synthesis. researchgate.net This allows for the introduction of a wide array of substituents, facilitating the creation of diverse chemical libraries.

Table 1: Examples of Heterocyclic Synthesis from Related Precursors

Precursor Type Reagents/Catalyst Resulting Heterocycle
o-Hydroxyphenones 1,1-Dichloroethylene, Base Functionalized Benzofurans
o-Alkynylphenols Indium(III) Halides Benzo[b]furans
2-Chloroaryl alkynes Palladium Catalyst Substituted Benzofurans

This table illustrates common synthetic routes to benzofurans from structurally related starting materials.

The structural framework of this compound is relevant to both natural product synthesis and medicinal chemistry. Bromophenols are a class of marine secondary metabolites, often isolated from red algae, that exhibit a range of biological activities. mdpi.com The 3-bromo-2-hydroxyphenyl motif within the target compound makes it a plausible synthetic precursor for the total synthesis of these natural products or their structurally related analogues.

In medicinal chemistry, the compound can serve as a versatile scaffold for developing new therapeutic agents. The functional groups—hydroxyl, bromo, and ester—can be systematically modified to generate a library of derivatives for structure-activity relationship (SAR) studies. nih.gov For instance, related 2-(4-hydroxyphenyl)benzofuran structures have been investigated as inhibitors of beta-amyloid aggregation, a key target in Alzheimer's disease research. nih.gov The ability to functionalize the bromine position allows medicinal chemists to explore chemical space and optimize the biological activity and pharmacokinetic properties of lead compounds.

Role in Coordination Chemistry as a Ligand

The specific arrangement of oxygen atoms in this compound allows it to function as a chelating ligand for various metal ions.

This compound can act as a bidentate ligand, coordinating to a metal ion through the oxygen atom of the phenolic hydroxyl group and the carbonyl oxygen of the ester group. nih.gov This coordination results in the formation of a stable six-membered chelate ring. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the pH of the solution. kuey.netscispace.com

The strength of this metal-ligand interaction is quantified by the stability constant (log K). wikipedia.org For transition metal complexes, stability often follows the Irving-Williams series. kuey.net While specific stability constants for this exact ligand are not widely reported, the behavior of structurally similar chelating agents like ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) has been extensively studied, providing a framework for predicting its coordination behavior. nih.govresearchgate.net The stability of such chelates is a critical parameter in applications ranging from metal sequestration to catalysis. vanderbilt.edu

Table 2: General Stability Order for Divalent Metal Ions (Irving-Williams Series)

Metal Ion Mn(II) Fe(II) Co(II) Ni(II) Cu(II) Zn(II)

| Relative Stability | < | < | < | < | > | |

This table shows the generally observed trend in the stability of high-spin octahedral complexes for divalent, first-row transition metals. kuey.net

Complexes formed between this compound and transition metals have the potential to function as catalysts. Group 4 aryloxide complexes, for example, have been employed as catalysts in various transformations of unsaturated hydrocarbons. nih.gov The electronic environment of the metal center, which dictates its catalytic activity, can be fine-tuned by the substituents on the ligand. The electron-withdrawing nature of the bromine atom and the electron-donating potential of the deprotonated hydroxyl group in this ligand would modulate the properties of the coordinated metal ion.

Based on studies of other metal complexes with substituted phenol (B47542) or Schiff base ligands, potential catalytic applications could include oxidation reactions, such as the oxidation of aniline (B41778), or various C-C and C-N bond-forming reactions. mdpi.comresearchgate.net For example, certain transition metal complexes have shown high selectivity and activity in the catalytic oxidation of aniline to azobenzene. researchgate.net

Table 3: Potential Catalytic Applications of Related Metal Complexes

Ligand Type Metal Ion Catalytic Application
Schiff Base (from 2-hydroxyphenyl derivative) Cu(II), Ni(II), Co(II) Oxidation of aniline researchgate.net
Schiff Base Cu(II) Claisen–Schmidt condensation
ortho-terphenoxide Ti(IV) Alkyne hydroamination nih.gov

This table provides examples of catalytic activities observed for complexes with ligands structurally related to the hydroxyphenyl scaffold.

Use in Analytical Chemistry as a Reference Standard or Derivatization Agent

In analytical chemistry, the utility of a pure, well-characterized compound like this compound is twofold.

Pure analytical standards are fundamental to the development and validation of accurate analytical methods. nih.gov this compound can serve as a certified reference material for the qualitative identification and quantitative measurement in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). lgcstandards.com

Its potential uses as a reference standard include:

Quantifying the compound as an intermediate in a multi-step synthesis.

Identifying it as a metabolite or degradation product in environmental or biological samples. researchgate.netkcl.ac.uk

Serving as an impurity standard in the quality control of a final product.

Compounds with polar functional groups, such as the hydroxyl group in this compound, are often not sufficiently volatile for direct analysis by gas chromatography (GC). research-solution.comphenomenex.com To overcome this, the analyte can be chemically modified in a process called derivatization. research-solution.com The hydroxyl group of the compound can be converted into a less polar and more volatile ether or ester derivative.

This transformation improves the compound's chromatographic behavior, leading to better peak shape, reduced adsorption in the GC system, and enhanced sensitivity. research-solution.comphenomenex.com

Table 4: Common Derivatization Reactions for Phenolic Hydroxyl Groups

Reagent Name Abbreviation Resulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether nih.gov
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) ether nih.gov
Acetic Anhydride (B1165640) - Acetate ester nih.gov

This table lists common reagents used to derivatize phenols for GC analysis.

Exploration in Materials Science and Polymer Chemistry

The unique combination of functional groups in this compound makes it a compelling candidate for the development of novel materials. The interplay between the hydroxyl, bromo, and ester functionalities can be harnessed to create polymers with tailored properties and to drive the formation of complex supramolecular architectures.

Incorporation into Functional Polymers

The structure of this compound allows for its participation in various polymerization reactions, either as a monomer, an initiator, or a modifying agent, to create functional polymers with specific characteristics.

The phenolic hydroxyl group is a key feature, enabling the monomer to be incorporated into polyesters and polyurethanes. For instance, it can react with diacids or their derivatives to form polyester (B1180765) chains, or with diisocyanates to produce polyurethanes. mdpi.com The presence of the ester and bromo groups on the phenyl ring would then serve as pendant functionalities along the polymer backbone.

The bromine atom, in particular, can significantly influence the properties of the resulting polymer. Halogenated compounds are known to enhance flame retardancy, and the incorporation of this bromo-functionalized monomer could yield polymers with improved fire-resistant properties. researchgate.net Furthermore, the bromine atom provides a site for post-polymerization modification through reactions such as cross-coupling, allowing for the introduction of other functional groups to further tune the material's properties.

The methyl ester group can also play a role in the polymer's characteristics. It can be hydrolyzed to the corresponding carboxylic acid, introducing anionic charges along the polymer chain and thereby altering its solubility and interaction with other molecules. This carboxylic acid functionality can also be used for further chemical transformations.

One potential route for polymerization is through the use of phenolic ester-based initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Phenolic esters have been demonstrated to be effective initiators for the polymerization of various monomers, such as methyl methacrylate (B99206) and styrene. acs.org In this context, the hydroxyl group of this compound could be modified with an ATRP initiator moiety, allowing it to initiate the growth of polymer chains.

The table below outlines potential polymer types that could be synthesized using this compound and the expected influence of its functional groups.

Polymer TypeMethod of IncorporationRole of Functional GroupsPotential Polymer Properties
Polyesters Polycondensation with diacids-OH: Reacts to form ester linkage in the backbone. -Br & -COOCH3: Pendant groups.Flame retardancy, modifiable backbone, potential for biodegradability. mdpi.comgoogle.com
Polyurethanes Polyaddition with diisocyanates-OH: Reacts to form urethane (B1682113) linkage. -Br & -COOCH3: Pendant groups.Enhanced thermal stability, chemical resistance. mdpi.com
Functional Acrylates/Methacrylates Esterification of the -OH group with (meth)acryloyl chloride, followed by radical polymerization.-OH: Site for monomer modification. -Br & -COOCH3: Pendant groups on the resulting polymer.Tunable refractive index, potential for use in optical applications.
Polymers via ATRP Modification of the -OH group to an ATRP initiator.-OH: Site for initiator attachment. -Br & -COOCH3: Part of the initiator fragment at the polymer chain end.Well-defined polymer architectures (e.g., block copolymers). acs.org

Self-Assembly and Supramolecular Chemistry

The non-covalent interactions driven by the functional groups of this compound are expected to play a crucial role in its ability to form ordered supramolecular structures.

The presence of both a hydroxyl group (a hydrogen bond donor) and a methyl ester (a hydrogen bond acceptor) within the same molecule suggests a strong potential for the formation of hydrogen-bonded assemblies. Intramolecular hydrogen bonding between the ortho-positioned hydroxyl and the carbonyl of the ester group is possible, which would influence the molecule's conformation. Intermolecularly, these groups can lead to the formation of chains, sheets, or more complex three-dimensional networks.

The bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Halogen bonding can be a powerful tool in crystal engineering and the design of supramolecular assemblies, often leading to specific and directional interactions. nih.gov The interplay between hydrogen and halogen bonding could result in the formation of highly ordered and predictable supramolecular structures.

The aromatic ring itself contributes to the self-assembly process through π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, can lead to the formation of columnar or layered structures.

The combination of these non-covalent forces—hydrogen bonding, halogen bonding, and π-π stacking—could lead to the formation of complex and functional supramolecular materials. For instance, the self-assembly of this molecule could lead to the formation of organogels, liquid crystals, or porous frameworks. rsc.org The specific outcome of the self-assembly process would be dependent on factors such as solvent, temperature, and concentration.

The table below summarizes the potential non-covalent interactions and the resulting supramolecular structures that could be formed by this compound.

Non-Covalent InteractionParticipating Functional GroupsPotential Supramolecular Structures
Hydrogen Bonding -OH (donor), -C=O (acceptor)Chains, sheets, networks, intramolecular H-bonds influencing conformation.
Halogen Bonding -Br (halogen bond donor)Directional assemblies, co-crystals with halogen bond acceptors. nih.gov
π-π Stacking Phenyl ring Columnar stacks, layered structures.
Combined Interactions All of the aboveOrganogels, liquid crystals, porous organic frameworks. rsc.org

The ability to form such ordered structures opens up possibilities for applications in areas like molecular recognition, sensing, and the development of "smart" materials that respond to external stimuli.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netmdpi.com For a compound like Methyl 2-(3-bromo-2-hydroxyphenyl)acetate, this translates to moving beyond traditional synthetic methods that may rely on hazardous reagents and solvents.

Future synthetic strategies are envisioned to incorporate several green chemistry approaches:

Catalysis: The development of novel catalysts, including metal-based and organocatalysts, will be crucial. mdpi.com These catalysts could enable more selective and efficient reactions, reducing the formation of byproducts. mdpi.com For instance, research into recyclable catalysts could significantly lower the environmental impact of the synthesis process. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are promising techniques that can accelerate reaction rates, often leading to higher yields in shorter timeframes. encyclopedia.pub These methods represent a more energy-efficient approach compared to conventional heating. researchgate.net

Greener Solvents: A significant trend in green chemistry is the replacement of hazardous organic solvents with more benign alternatives, such as water, ionic liquids, or supercritical fluids. researchgate.netresearchgate.net Research into solvent-free reaction conditions, for example through mechanochemical grinding, also presents a viable and environmentally friendly synthetic route. mdpi.com

Atom Economy: Synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be a key focus. mdpi.com This can be achieved through the design of more efficient reaction cascades and the use of building blocks that are readily incorporated into the target molecule. mdpi.com

A recent innovative approach involves the use of water microdroplets to facilitate the synthesis of phenylacetic acid derivatives, a method that is ecofriendly, occurs at room temperature, and avoids the need for toxic catalysts. acs.org Adapting such a one-step process for the synthesis of this compound could represent a significant leap forward in its sustainable production. acs.org

Advanced Computational Approaches for Deeper Mechanistic Understanding and Prediction

Computational chemistry has become an indispensable tool for gaining detailed insights into chemical reactions and molecular properties. grnjournal.us For this compound, advanced computational methods offer a pathway to a more profound understanding of its reactivity and potential applications.

Future research in this area is expected to involve:

Density Functional Theory (DFT): DFT calculations are particularly well-suited for studying halogenated organic compounds. nih.govresearchgate.net This method can be used to predict the compound's electronic structure, reactivity, and spectroscopic properties. researchgate.net For instance, DFT can help in understanding the influence of the bromine and hydroxyl substituents on the reactivity of the phenylacetate (B1230308) core. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules or materials over time. nih.gov This is particularly relevant for predicting how the compound might behave in different environments, such as in a biological system or within a polymer matrix.

Reaction Pathway Mapping: Computational techniques can be employed to explore potential reaction pathways, identify transition states, and calculate activation energies. grnjournal.usnih.gov This knowledge is invaluable for optimizing existing synthetic routes and designing new, more efficient ones. researchgate.net The integration of artificial intelligence and machine learning with these computational methods is expected to further accelerate the discovery of novel reaction mechanisms. mdpi.comcsmres.co.uk

By combining computational predictions with experimental results, researchers can gain a comprehensive, molecular-level understanding of the chemical processes involving this compound. grnjournal.us

High-Throughput Screening and Omics-Based Mechanistic Studies

To unlock the full potential of this compound and its derivatives, high-throughput and data-intensive methodologies will be essential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds or reaction conditions. numberanalytics.com In the context of this compound, HTS could be used to:

Discover novel catalysts for its synthesis. nih.govnumberanalytics.com

Optimize reaction conditions to improve yield and selectivity. nih.gov

Screen libraries of derivatives for specific biological activities or material properties. youtube.com The use of automation and robotics in HTS can significantly accelerate the pace of discovery. youtube.com

Omics Technologies: The "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of how a chemical compound interacts with a biological system. silicogene.comnih.govnih.gov If this compound or its derivatives are explored for biomedical applications, omics studies could:

Identify the molecular targets of the compound. metabolon.com

Elucidate its mechanism of action. metabolon.com

Reveal potential off-target effects.

Provide a comprehensive understanding of the cellular response to the compound. nih.gov

The integration of multi-omics data can offer a detailed and systems-level understanding of the compound's biological effects, paving the way for more targeted and effective applications. nih.govworldscholarsreview.org

Exploration of this compound as a Fundamental Research Tool

The unique structural features of this compound make it a valuable building block and research tool in organic synthesis and chemical biology.

Synthetic Building Block: Phenylacetic acid and its derivatives are versatile starting materials for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. mdpi.comnih.gov The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of derivatives. mdpi.com

Chemical Probe: Substituted phenylacetates have been investigated as agonists for various receptors. nih.gov Future research could explore whether this compound or its derivatives can act as selective modulators of specific biological pathways, making them useful as chemical probes to study cellular processes.

The ability to readily modify the structure of this compound opens up numerous possibilities for its use in fundamental chemical and biological research.

Opportunities in Specialized Non-Biomedical Industrial Applications

Beyond potential biomedical uses, the physicochemical properties of this compound suggest opportunities in various non-biomedical industrial sectors, particularly in materials science.

Functionalized Materials: The compound could serve as a monomer or an additive in the creation of functionalized polymers. The bromine atom, for instance, could impart flame-retardant properties to the resulting material. nih.gov The hydroxyl group could be used to improve adhesion or to create specific surface properties.

Nanomaterials: There is growing interest in the development of functionalized nanomaterials for a wide range of applications. ua.ptresearchgate.net This compound could potentially be used to modify the surface of nanomaterials, such as graphene or metal oxides, to create new materials with tailored electronic, optical, or catalytic properties. researchgate.net

Coatings and Adhesives: The presence of both a hydroxyl group and an ester group could make this compound a useful component in the formulation of specialized coatings and adhesives, where these functional groups can interact with surfaces and other components of the formulation.

The exploration of these applications will require interdisciplinary research, combining expertise in organic synthesis, polymer chemistry, and materials science. appleacademicpress.com

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-bromo-2-hydroxyphenyl)acetate?

  • Methodological Answer : The compound can be synthesized via bromination of a phenolic precursor. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid under controlled conditions (60–90 min, room temperature) achieves regioselective substitution at the 3-position . Subsequent demethylation (if required) and esterification with methanol under acidic conditions yield the target ester. Purification often involves recrystallization from ethanol or chromatography .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • FTIR : Identify hydroxyl (3200–3600 cm⁻¹), ester carbonyl (~1740 cm⁻¹), and aromatic C-Br (500–600 cm⁻¹) stretches.
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm), methoxy protons (δ ~3.6 ppm), and acetate methyl protons (δ ~3.3 ppm). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and brominated aromatic carbons .
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (m/z ~243 for C₉H₉BrO₃) and fragments like [M-Br]+ .

Q. What are the optimal conditions for recrystallization to ensure high purity?

  • Methodological Answer : Recrystallization from ethanol or ethanol/water mixtures (70:30 v/v) at 0–4°C yields high-purity crystals. Slow cooling minimizes impurities, and repeated cycles improve crystallinity. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. How can rotational isomerism in this compound lead to conflicting NMR data, and how is this resolved?

  • Methodological Answer : Rotational isomers (e.g., due to restricted rotation around the ester group) cause peak splitting or broadening in NMR. To resolve this:
  • Use variable-temperature NMR : Heating to 60°C coalesces split peaks, confirming dynamic exchange.
  • Apply DFT calculations : Compare experimental coupling constants with computed values for different conformers .
  • 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish isomers .

Q. How do researchers address discrepancies in crystallographic data during structural determination?

  • Methodological Answer :
  • Refinement with SHELXL : Use high-resolution data (d-spacing < 1 Å) and anisotropic displacement parameters. Check for twinning (e.g., using Rint > 0.05) and apply twin law corrections .
  • Hydrogen bonding analysis : Validate H-bond motifs (e.g., R₂²(8) dimers in related bromophenylacetic acids) against crystallographic databases .
  • Cross-validation with spectroscopy : Compare bond lengths/angles with DFT-optimized structures .

Q. What strategies are employed to study the compound’s bioactivity in metabolic pathways?

  • Methodological Answer :
  • In vitro assays : Incubate with liver microsomes (e.g., rat CYP450 enzymes) to identify metabolites via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-acetate) to trace metabolic fate .
  • Molecular docking : Simulate interactions with targets like cyclooxygenase (COX) using AutoDock Vina, guided by structural analogs (e.g., flurbiprofen derivatives) .
  • Gene expression profiling : Treat cell lines (e.g., HepG2) and analyze RNA-seq data for pathways like aryl hydrocarbon receptor (AhR) signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.